2,2,2-trifluoroethyl N-(4-bromo-3-methylphenyl)carbamate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoroethyl N-(4-bromo-3-methylphenyl)carbamate typically involves the reaction of 4-bromo-3-methylphenyl isocyanate with 2,2,2-trifluoroethanol. The reaction is carried out under anhydrous conditions and in the presence of a base such as triethylamine to facilitate the formation of the carbamate linkage .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity. This would include precise control of temperature, pressure, and the use of industrial-grade reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
2,2,2-trifluoroethyl N-(4-bromo-3-methylphenyl)carbamate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions:
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include bases like triethylamine, nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives depending on the nucleophile introduced .
Scientific Research Applications
2,2,2-trifluoroethyl N-(4-bromo-3-methylphenyl)carbamate is used in various scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoroethyl N-(4-bromo-3-methylphenyl)carbamate involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic sites on proteins or other biomolecules . The bromine atom can participate in halogen bonding, further influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-Trifluoroethyl 4-chloro-3-methylphenylcarbamate
- 2,2,2-Trifluoroethyl 4-fluoro-3-methylphenylcarbamate
- 2,2,2-Trifluoroethyl 4-iodo-3-methylphenylcarbamate
Uniqueness
2,2,2-trifluoroethyl N-(4-bromo-3-methylphenyl)carbamate is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can influence the compound’s reactivity and binding properties, making it distinct from its chloro, fluoro, and iodo analogs .
Properties
IUPAC Name |
2,2,2-trifluoroethyl N-(4-bromo-3-methylphenyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrF3NO2/c1-6-4-7(2-3-8(6)11)15-9(16)17-5-10(12,13)14/h2-4H,5H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYUMTFVBLZLSDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)OCC(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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